molecular formula C17H16N2O2 B5676503 2-methyl-N-[2-(3-pyridinyl)ethyl]-1-benzofuran-5-carboxamide

2-methyl-N-[2-(3-pyridinyl)ethyl]-1-benzofuran-5-carboxamide

Cat. No. B5676503
M. Wt: 280.32 g/mol
InChI Key: YLMXNYALCUCJGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran derivatives are synthesized through various methods, including reactions involving salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation processes. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as cholinesterase inhibitors, highlighting the synthetic versatility of benzofuran compounds (Abedinifar et al., 2018).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is confirmed using spectroscopic methods, including NMR and IR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the presence of functional groups, crucial for understanding the compound's chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, they can react with benzyl halides to afford target compounds with significant butyrylcholinesterase inhibitory activity. The reactivity of these compounds towards different chemical agents underlines their potential for further chemical modifications and applications in medicinal chemistry.

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and delivery, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Properties Analysis

Benzofuran derivatives exhibit a wide range of chemical properties, including cholinesterase inhibitory activity, which is a measure of their potential as therapeutic agents for diseases like Alzheimer's. The chemical behavior of these compounds is influenced by the substituents on the benzofuran ring, which can significantly impact their biological activity and receptor binding affinity.

properties

IUPAC Name

2-methyl-N-(2-pyridin-3-ylethyl)-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-9-15-10-14(4-5-16(15)21-12)17(20)19-8-6-13-3-2-7-18-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXNYALCUCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(3-pyridinyl)ethyl]-1-benzofuran-5-carboxamide

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